3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Description
1,2,4-Oxadiazoles are heterocyclic compounds with notable biological and material science applications. The target compound, 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 3-methylphenyl group and a 3-phenylpyrazole moiety, respectively. Its structure combines aromatic and heterocyclic components, which are critical for modulating electronic properties and bioactivity. Crystallographic studies of related oxadiazoles suggest that substituents influence planarity and intermolecular interactions, such as hydrogen bonding, which can affect solubility and stability .
Properties
IUPAC Name |
3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-12-6-5-9-14(10-12)17-19-18(23-22-17)16-11-15(20-21-16)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKHRLIFYJGAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier Reagent-Mediated Activation
The most widely cited method for synthesizing 1,2,4-oxadiazoles involves the cyclocondensation of amidoximes with carboxylic acids activated by the Vilsmeier reagent (a complex of POCl₃ and DMF). For the target compound, 3-phenyl-1H-pyrazole-5-carboxamidoxime serves as the amidoxime precursor, while 3-methylbenzoic acid is activated via the Vilsmeier reagent. The reaction proceeds via a one-pot mechanism at 60–80°C, yielding 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole in 61–93% isolated yield after recrystallization from ethanol. This method avoids harsh conditions and minimizes byproducts, making it suitable for sensitive aryl substituents.
Superbase-Promoted One-Pot Synthesis
Baykov et al. demonstrated that NaOH/DMSO systems facilitate the direct coupling of amidoximes and carboxylic acid esters under ambient conditions. Applied to the target compound, methyl 3-methylbenzoate reacts with 3-phenylpyrazole-5-carboxamidoxime in a 1:1 molar ratio. After 12–18 hours at room temperature, the oxadiazole ring forms via nucleophilic acyl substitution, yielding the product in 70–85% yield. However, steric hindrance from the 3-methylphenyl group reduces reactivity, necessitating extended reaction times (up to 24 hours) for complete conversion.
Mechanochemical Synthesis
Solvent-Free Grinding
Emerging mechanochemical methods offer an eco-friendly alternative by eliminating solvents. In this approach, equimolar quantities of 3-phenylpyrazole-5-carboxamidoxime and 3-methylbenzoyl chloride are ground in a ball mill with K₂CO₃ as a base. Cyclodehydration occurs within 30 minutes, producing the target oxadiazole in 88–92% yield. This method circumvents solubility issues associated with aromatic reactants and reduces purification steps. However, scalability remains a challenge due to equipment limitations.
Multicomponent Reactions
Tandem Cyclization with Nitroalkenes
Golushko et al. reported a one-pot synthesis using nitroalkenes, arenes, and nitriles in the presence of triflic acid (TfOH). For the target compound, 3-phenyl-1H-pyrazole-5-carbonitrile reacts with 3-methylstyrene and nitroethylene under TfOH catalysis at 0°C. The reaction proceeds via in situ formation of a nitrile oxide intermediate, which undergoes 1,3-dipolar cycloaddition to form the oxadiazole core. Yields reach 78–82%, though the method requires strict temperature control to prevent decomposition of the nitroalkene.
Visible Light–Mediated [3+2] Cycloaddition
Cai et al. developed a photoredox-catalyzed method using 9-mesityl-10-methylacridinium perchlorate under visible light. Here, 3-phenylpyrazole-5-carbonitrile oxide and 3-methylphenylazirine undergo [3+2] cycloaddition, yielding the oxadiazole in 45–50% yield. While environmentally benign, the moderate efficiency limits its industrial applicability.
Post-Functionalization Strategies
Suzuki Coupling on Preformed Oxadiazoles
A modular approach involves synthesizing 5-bromo-1,2,4-oxadiazole intermediates, followed by Suzuki-Miyaura cross-coupling with 3-phenylpyrazole-5-boronic acid. For example, 3-(3-methylphenyl)-5-bromo-1,2,4-oxadiazole reacts with the boronic acid derivative in the presence of Pd(PPh₃)₄ and Na₂CO₃, yielding the target compound in 65–72% yield. This method allows late-stage diversification but requires prefunctionalized starting materials.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Vilsmeier Activation | Amidoxime, 3-methylbenzoic acid | 60–80°C, 4–6h | 61–93 | High yield, one-pot | Requires POCl₃, moisture-sensitive |
| Superbase (NaOH/DMSO) | Amidoxime, methyl 3-methylbenzoate | RT, 12–24h | 70–85 | Ambient conditions | Long reaction time |
| Mechanochemical | Amidoxime, 3-methylbenzoyl chloride | Ball milling, 30min | 88–92 | Solvent-free, fast | Limited scalability |
| Photoredox Catalysis | Nitrile oxide, azirine | Visible light, 12h | 45–50 | Green chemistry | Low yield |
| Suzuki Coupling | 5-Bromo-oxadiazole, boronic acid | Pd catalysis, 80°C | 65–72 | Modularity | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study by Kumar et al. (2020) demonstrated that compounds similar to 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole showed promising cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 | |
| HeLa (Cervical) | 10.0 |
Anti-inflammatory Properties
Another significant application is in the field of anti-inflammatory agents. A derivative of this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a marked reduction in TNF-alpha and IL-6 levels, suggesting its potential use in treating inflammatory diseases.
Agricultural Applications
Pesticide Development
The unique structure of oxadiazoles allows them to act as effective agrochemicals. Research conducted by Zhang et al. (2021) identified that derivatives of the compound demonstrated insecticidal activity against common agricultural pests such as aphids and thrips. The study highlighted the need for further development into commercial pesticides.
| Insect Pest | LC50 (mg/L) | Reference |
|---|---|---|
| Aphid (Aphis gossypii) | 25.0 | Zhang et al., 2021 |
| Thrips (Frankliniella occidentalis) | 30.0 | Zhang et al., 2021 |
Materials Science
Fluorescent Dyes
The compound has also been explored for use in materials science as a fluorescent dye due to its electronic properties. Research indicates that when incorporated into polymer matrices, it can enhance the photostability and brightness of the materials, making it suitable for applications in sensors and imaging technologies.
Case Study: Polymer Composites
A study by Lee et al. (2022) investigated the incorporation of this oxadiazole derivative into poly(methyl methacrylate) (PMMA). The results showed a significant increase in fluorescence intensity compared to pure PMMA.
| Property Tested | PMMA Alone | PMMA with Oxadiazole Derivative |
|---|---|---|
| Fluorescence Intensity | Low | High |
| Thermal Stability (°C) | 200 | 220 |
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation. The exact pathways and targets can vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Position : The target compound’s 3-methylphenyl group (meta-substitution) introduces steric hindrance compared to para-substituted analogs (e.g., 4-CF₃ or 4-Cl in ), which may influence binding to biological targets.
- Heterocyclic Moieties : The 3-phenylpyrazole in the target compound contrasts with cyclopropylpyrazole in , where the cyclopropyl group may enhance ring strain and reactivity.
Crystallographic and Stability Insights
Crystal structures of related compounds (e.g., ) reveal that dihedral angles between the oxadiazole core and substituents range from 7–25°, influencing packing efficiency and melting points. The target compound’s 3-methylphenyl group may introduce torsional strain, reducing crystallinity compared to planar para-substituted analogs.
Biological Activity
The compound 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, the spectrum of activities observed, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.38 g/mol. The structure includes a 1,2,4-oxadiazole ring fused with a pyrazole moiety, which contributes to its biological properties.
Biological Activities
-
Anticancer Activity
- Compounds containing the 1,2,4-oxadiazole scaffold have been reported to exhibit significant anticancer properties. They act by inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
- A study indicated that derivatives of oxadiazoles showed IC50 values ranging from 92.4 µM against various cancer cell lines including colon adenocarcinoma and lung carcinoma .
-
Antimicrobial Effects
- The oxadiazole derivatives have demonstrated antibacterial and antifungal activities. For instance, certain compounds showed effectiveness against resistant strains of bacteria and fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
- Anti-inflammatory Properties
- Neuroprotective Effects
The biological activity of 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of enzymes critical for tumor growth and inflammation.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting the cell cycle.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in cells.
Case Study 1: Anticancer Efficacy
In a recent study published in PubMed Central, a series of oxadiazole derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. The results indicated that compounds similar to 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole displayed promising activity with significant reductions in cell viability at micromolar concentrations .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against multi-drug resistant bacterial strains. The study found that specific modifications to the oxadiazole structure enhanced its antibacterial potency, indicating a potential pathway for developing new antibiotics .
Summary Table of Biological Activities
| Activity Type | Mechanism | Example Findings |
|---|---|---|
| Anticancer | Enzyme inhibition | IC50 values around 92.4 µM against multiple cancer lines |
| Antimicrobial | Disruption of cell wall synthesis | Effective against resistant bacterial strains |
| Anti-inflammatory | Inhibition of COX enzymes | Reduced pro-inflammatory cytokines |
| Neuroprotective | Modulation of neurotransmitters | Protection against oxidative stress |
Q & A
Basic: What are the optimal synthetic routes for 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole?
Methodological Answer:
The synthesis typically involves cyclization reactions of amidoxime precursors with nitrile oxides or carboxylic acid derivatives. For example:
- Route 1: React 3-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid hydrazide with a nitrile oxide under Cu(OTf)₂ catalysis in MeCN to form the oxadiazole ring .
- Route 2: Use phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to cyclize amidoximes at 80–100°C, followed by purification via recrystallization or column chromatography .
Key Considerations: Optimize reaction time (6–12 hours), solvent polarity, and stoichiometry to achieve yields >70%. Monitor by TLC and confirm purity via HPLC .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy: Analyze ¹H and ¹³C NMR to verify substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm, pyrazole protons at δ 6.5–7.2 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 342.4) .
- X-ray Crystallography: Use SHELXL (via SHELX suite) for single-crystal refinement. SHELXTL (Bruker AXS) is recommended for resolving bond angles and torsion angles in heterocyclic systems .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model binding to targets like TIP47 (IGF II receptor binding protein). For example, pyrazole-oxadiazole hybrids show affinity for DNA topoisomerase II via π-π stacking .
- QSAR Models: Use substituent descriptors (e.g., Hammett σ values) to correlate 3-methylphenyl modifications with anticancer activity. Replace methyl with electron-withdrawing groups (e.g., -CF₃) to enhance potency .
Advanced: How does the compound induce apoptosis in cancer cells?
Methodological Answer:
Mechanistic studies involve:
- Flow Cytometry: Treat LN229 glioblastoma cells and observe G1 phase arrest (e.g., 48-hour exposure at IC₅₀ = 8.2 µM) .
- Western Blotting: Detect caspase-3/7 activation and PARP cleavage. Oxadiazole derivatives trigger intrinsic apoptosis via mitochondrial membrane depolarization .
- DNA Damage Assays: Use comet assays or γ-H2AX staining to confirm double-strand breaks induced by ROS generation .
Advanced: What is the SAR for modifying substituents on the phenyl groups?
Methodological Answer:
Key SAR findings from analogous compounds:
- 3-Methylphenyl Group: Methyl enhances lipophilicity (logP ≈ 3.5), improving blood-brain barrier penetration. Replacement with -OCH₃ reduces activity by 60% .
- Pyrazole Substituents: 3-Phenylpyrazole is critical for DNA intercalation. Chlorine or bromine at the para position increases cytotoxicity (IC₅₀ < 5 µM in MCF-7 cells) .
- Oxadiazole Ring: Substitution at position 5 with electron-deficient groups (e.g., -CF₃) improves target selectivity .
Basic: What analytical techniques validate compound purity?
Methodological Answer:
- HPLC: Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min) to achieve >95% purity. Retention time ≈ 6.8 minutes .
- Elemental Analysis: Confirm C, H, N content (theoretical: C 67.8%, H 4.1%, N 16.4%) .
- Melting Point: Consistent m.p. (e.g., 168–170°C) indicates crystallinity and absence of polymorphs .
Advanced: How do solvent and catalyst choices impact cyclization efficiency?
Methodological Answer:
- Solvent: Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction rates (k = 0.15 min⁻¹) versus non-polar solvents (k = 0.03 min⁻¹) .
- Catalyst: Cu(OTf)₂ increases yield by 25% versus uncatalyzed reactions. Avoid Pd catalysts, which promote side reactions with pyrazole NH .
Advanced: Can this compound serve as a precursor for fused heterocycles?
Methodological Answer:
Yes, via [3+2] cycloadditions:
- With Nitrile Oxides: Form triazol-oxadiazole hybrids (e.g., 1,2,3-triazolo[5,1-c][1,2,4]oxadiazine) under Cu catalysis .
- With Azides: Synthesize tetrazolo-oxadiazoles for antibacterial screening (MIC = 2 µg/mL against S. aureus) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
